Regioisomeric Aldehyde Position Defines Divergent β-Lactamase Inhibitor Pharmacophores
The 3-carbaldehyde (CAS 623564-43-2) is the direct synthetic precursor to a 3-substituted penem β-lactamase inhibitor series, whereas the regioisomeric 2-carbaldehyde (CAS 623564-42-1) yields the 2-substituted BLI-489 series. The 3-substituted penem derivative demonstrates an IC50 of 0.4 nM against TEM-1 Class A β-lactamase . In comparison, the 2-substituted penem (BLI-489 class) exhibits IC50 values of 0.4 nM (TEM-1), 9.0 nM (SHV-1), and 4.8 nM (AmpC Class C) . While both regioisomers achieve equivalent sub-nanomolar potency against TEM-1, the 3-substituted series lacks the broader Class A (SHV-1) and Class C coverage documented for the 2-substituted series, indicating that the aldehyde position programs a distinct pharmacological fingerprint that cannot be replicated by regioisomeric interchange.
| Evidence Dimension | β-Lactamase inhibitory potency of derived penem conjugates |
|---|---|
| Target Compound Data | IC50 = 0.4 nM (TEM-1 Class A) for the 3-substituted penem derivative |
| Comparator Or Baseline | 2-substituted penem (BLI-489 class): IC50 = 0.4 nM (TEM-1), 9.0 nM (SHV-1 Class A), 4.8 nM (AmpC Class C) |
| Quantified Difference | Equipotent at TEM-1 (0.4 nM vs 0.4 nM); comparator shows additional inhibitory breadth against SHV-1 (9.0 nM) and AmpC (4.8 nM) not reported for the 3-substituted series |
| Conditions | In vitro enzymatic inhibition assays using purified β-lactamases; IC50 determination by standard spectrophotometric methods |
Why This Matters
Procurement of the correct regioisomeric aldehyde is critical because the 3-carbaldehyde and 2-carbaldehyde lead to inhibitor series with fundamentally different β-lactamase coverage spectra, directly determining the therapeutic target profile of downstream lead compounds.
- [1] BindingDB. BDBM50149468 (CHEMBL263746): IC50 data for sodium (R)-6-[1-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)-meth-(Z)-ylidene]-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylate against TEM-1 β-lactamase. Retrieved from https://bdb99.ucsd.edu/. View Source
- [2] Nukaga M, Abe T, Venkatesan AM, et al. Inhibition of Class A and Class C β-Lactamases by Penems: Crystallographic Structures of a Novel 1,4-Thiazepine Intermediate. Biochemistry. 2003;42(45):13152-13159. doi:10.1021/bi034986b. View Source
